molecular formula C19H17ClN2OS B2503316 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 313515-67-2

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2503316
CAS No.: 313515-67-2
M. Wt: 356.87
InChI Key: INDVEOCEORMTFI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different aromatic or aliphatic groups .

Scientific Research Applications

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group may enhance its lipophilicity and potentially improve its interaction with biological membranes .

Properties

IUPAC Name

2-chloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12(2)13-7-9-14(10-8-13)17-11-24-19(21-17)22-18(23)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVEOCEORMTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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